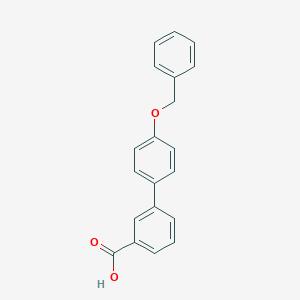

3-(4-Benzyloxyphenyl)benzoic acid

Description

Historical Perspectives and Initial Research Interest

While specific historical accounts detailing the initial synthesis and discovery of 3-(4-Benzyloxyphenyl)benzoic acid are not extensively documented, the interest in this compound can be understood within the broader context of research on biphenyl (B1667301) derivatives. The exploration of biphenyl compounds gained significant momentum in the latter half of the 20th century, driven by their applications in polymers, dyes, and pharmaceuticals. The initial interest in biphenyl carboxylic acids, the class to which this compound belongs, was largely fueled by their utility as key intermediates in organic synthesis. The unique structural and electronic properties of the biphenyl moiety made it an attractive scaffold for creating complex molecules with desired functionalities.

Importance of the Biphenyl Carboxylic Acid Moiety in Organic Synthesis and Materials Science

The biphenyl carboxylic acid framework is a cornerstone in both organic synthesis and materials science, owing to its inherent structural and functional characteristics.

In organic synthesis , this moiety serves as a versatile building block. The carboxylic acid group can be readily transformed into a wide array of other functional groups, such as esters, amides, and acid chlorides, enabling the construction of more complex molecular architectures. nih.gov The biphenyl unit itself provides a rigid and well-defined spatial arrangement, which is crucial for designing molecules with specific shapes and functionalities, including ligands for catalysis and precursors for pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing such biaryl compounds. lookchem.com

In materials science , the biphenyl carboxylic acid structure is particularly significant in the development of liquid crystals. The rod-like shape of the biphenyl core is conducive to the formation of calamitic mesophases, which are essential for liquid crystal displays (LCDs). nih.gov The presence of a carboxylic acid group allows for the introduction of various side chains and terminal groups, which can be tailored to fine-tune the liquid crystalline properties, such as the temperature range of the mesophase and the dielectric anisotropy. rsc.org Furthermore, these compounds are explored in the creation of coordination polymers and metal-organic frameworks (MOFs), where the carboxylic acid can coordinate with metal ions to form extended network structures with potential applications in gas storage, separation, and catalysis.

Overview of Current Research Landscape Pertaining to this compound and its Analogs

Current research involving this compound and its analogs is primarily situated within the realms of medicinal chemistry and materials science. While extensive studies focusing solely on this specific compound are limited, its structural motifs are present in various researched molecules.

In the field of medicinal chemistry , derivatives of this compound are being investigated for their therapeutic potential. For instance, the core structure is found in more complex molecules designed as potential drug candidates. A patent has described a derivative, 3-[5-(4-Benzyloxy-phenyl)- nih.govrsc.orgCurrent time information in New York, NY, US.oxadiazol-3-yl]-benzoic acid, for its potential in treating diseases ameliorated by the modulation of premature translation termination. google.com This highlights the role of the parent compound as a crucial intermediate in the synthesis of pharmacologically active agents. Analogs, where the core biphenyl structure is modified, are also under investigation for various biological activities, including anti-inflammatory and anticancer properties. ontosight.ai

In materials science , the focus remains on leveraging the structural properties of benzyloxyphenyl and biphenyl carboxylic acid derivatives for the creation of novel materials. Research into liquid crystals continues to explore how modifications to the molecular structure, such as the introduction of a benzyloxy group, can influence the mesomorphic properties. nih.govresearchgate.net The synthesis of related compounds, like 3,3′-[(4-benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one), and the study of their crystal structures contribute to the fundamental understanding of how these molecules self-assemble in the solid state. jst.go.jp

The study of analogs is a significant aspect of the current research landscape. For example, 4-[3-(2-Benzyloxyphenyl)propyl]benzoic acid, which shares structural similarities, has been identified in chemical databases, suggesting its availability for research purposes. ontosight.ai Similarly, the synthesis and characterization of various other benzyloxybenzoic acid derivatives provide insights into the structure-property relationships of this class of compounds. chemeo.comnih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCBOVATTIAKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602440 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-37-4 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3 4 Benzyloxyphenyl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, the precise environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Benzyloxyphenyl)benzoic acid is expected to show several distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. docbrown.info The protons of the two phenyl rings and the benzyl (B1604629) group will appear in the aromatic region, generally between 7.0 and 8.5 ppm. rsc.org The specific substitution pattern breaks the symmetry of the rings, leading to complex splitting patterns (multiplets). docbrown.info The two protons of the benzylic methylene (B1212753) group (–O–CH₂–Ph) are expected to appear as a sharp singlet around 5.0-5.5 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., 1H for COOH, 2H for CH₂, and a total of 13H for the aromatic protons).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info For this compound, a total of 20 carbon signals would be expected if all carbons were non-equivalent. However, due to symmetry in the benzyl group's phenyl ring, some signals may overlap. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of 165-175 ppm. rsc.org The aromatic carbons will resonate between 110 and 160 ppm, with carbons attached to electronegative oxygen atoms appearing further downfield. docbrown.info The benzylic methylene carbon (–O–CH₂–Ph) would be expected in the range of 65-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad s, 1H) | 165 - 175 |

| Aromatic Carbons (C-O) | - | 155 - 165 |

| Aromatic Carbons | - | 110 - 140 |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 (m, 13H) | - |

| Methylene (-O-CH₂-Ph) | 5.0 - 5.5 (s, 2H) | 65 - 75 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. stmarys-ca.eduslideshare.net The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

The most prominent feature for the carboxylic acid group is a very broad O–H stretching band, typically appearing in the region of 2500–3300 cm⁻¹. stmarys-ca.edudocbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a sharp and intense absorption peak, usually found between 1680 and 1720 cm⁻¹. stmarys-ca.eduresearchgate.net

The presence of the ether linkage (Ar–O–CH₂) would be confirmed by C–O stretching vibrations. The asymmetric Ar–O–C stretch typically appears around 1250 cm⁻¹, while the symmetric stretch is observed near 1040 cm⁻¹. The aromatic rings are identified by C=C stretching vibrations within the ring, which cause a series of peaks in the 1400–1600 cm⁻¹ region, and C–H stretching vibrations above 3000 cm⁻¹. quora.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic | C=C stretch | 1400 - 1600 | Medium |

| Aromatic | C–H stretch | > 3000 | Medium |

| Ether | C–O stretch (asymmetric) | ~1250 | Strong |

| Ether | C–O stretch (symmetric) | ~1040 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₂₀H₁₆O₃), the molecular weight is 316.34 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 316. A small M+1 peak at m/z 317 would also be present due to the natural abundance of the ¹³C isotope. docbrown.info

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of small, stable molecules or radicals. fu-berlin.de Key expected fragments for this compound include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in an ion at m/z 299.

Loss of the carboxyl group (•COOH): [M - 45]⁺, leading to a fragment at m/z 271.

Formation of the benzoyl cation: The most abundant ion for benzoic acid itself is often the [C₆H₅CO]⁺ cation at m/z 105, formed by the loss of •OH. docbrown.info A similar fragmentation could occur here.

Cleavage of the ether bond: Scission of the C-O bond in the ether linkage can lead to the formation of a benzyl cation [C₇H₇]⁺ at m/z 91 or a tropylium (B1234903) ion rearrangement.

Loss of the benzyl group: Fragmentation can result in the loss of the C₇H₇• radical, giving a fragment at m/z 225.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 316 | [C₂₀H₁₆O₃]⁺ | (Molecular Ion) |

| 299 | [C₂₀H₁₅O₂]⁺ | •OH |

| 271 | [C₁₉H₁₅O]⁺ | •COOH |

| 225 | [C₁₃H₉O₃]⁺ | •C₇H₇ |

| 105 | [C₇H₅O]⁺ | C₁₃H₁₁O₂• |

| 91 | [C₇H₇]⁺ | C₁₃H₉O₃• |

| 77 | [C₆H₅]⁺ | C₁₄H₁₁O₃• |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated π systems. libretexts.org

This compound contains multiple chromophores: the two phenyl rings and the carbonyl group of the carboxylic acid. The extended conjugation across the biphenyl (B1667301) system allows for π → π* electronic transitions. libretexts.org These transitions typically result in strong absorption bands in the UV region (200-400 nm). libretexts.org The presence of the auxochromic benzyloxy group (–O–CH₂–Ph) can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted biphenyl carboxylic acid.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties of the molecule. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been calculated to be 4.3337 eV. iucr.org This energy gap corresponds to the energy of the electronic transition and can be used to estimate the maximum absorption wavelength (λₘₐₓ).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

The crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a structural isomer and close analog of the title compound, has been determined. iucr.org In its solid state, the molecule exhibits specific conformational features. The dihedral angle between the two adjacent rings of the biphenyl group is 26.09 (4)°. iucr.org A key feature of the crystal packing for many carboxylic acids is the formation of centrosymmetric dimers through pairs of O–H⋯O hydrogen bonds between the carboxyl groups of two molecules, creating an R²₂(8) ring motif. iucr.orgnih.gov These dimers can then be further linked by other interactions, such as C–H⋯π interactions, to form larger supramolecular structures. iucr.org Similar hydrogen-bonded dimers are a characteristic feature in the crystal structures of benzoic acid and its derivatives. researchgate.net

Table 4: Selected Crystallographic Data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid iucr.org

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0564 (5) |

| b (Å) | 3.9985 (2) |

| c (Å) | 28.2235 (14) |

| β (°) | 97.744 (5) |

| Volume (ų) | 1124.54 (10) |

| Z | 4 |

| Key Interactions | O–H⋯O hydrogen bonds (dimers), C–H⋯π interactions |

| Biphenyl Dihedral Angle (°) | 26.09 (4) |

Advanced Computational and Theoretical Chemistry Approaches for 3 4 Benzyloxyphenyl Benzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 3-(4-Benzyloxyphenyl)benzoic acid, DFT calculations have been employed to determine its optimized geometry, vibrational frequencies, and electronic characteristics. iucr.orgresearchgate.net These studies are often performed using hybrid functionals like B3LYP with basis sets such as 6–311+G(d,p), which provide a good balance of accuracy and computational cost. iucr.orgiucr.orgresearchgate.net

The molecular structure of this compound has been optimized using DFT calculations, and the results have been compared with experimental values obtained from X-ray diffraction to validate the computational model. iucr.orgresearchgate.net The optimized geometry confirms the non-planar nature of the molecule, characterized by specific dihedral angles between its aromatic rings. iucr.orgresearchgate.net In the crystalline state, the molecule features intramolecular C—H⋯O hydrogen bonds. iucr.orgresearchgate.net The structure is organized into inversion dimers through pairs of O—H⋯O hydrogen bonds, which form characteristic ring motifs. iucr.orgresearchgate.net

Key dihedral angles determine the molecule's three-dimensional shape. The angle between the benzoic acid ring and the adjacent phenyl ring is 26.09 (4)°. iucr.orgresearchgate.net The dihedral angle between the two aromatic rings connected by the C—O—C ether linkage is 89.11 (3)°. iucr.orgresearchgate.net

| Structural Feature | Dihedral Angle (°) |

|---|---|

| Benzoic acid ring vs. adjacent phenyl ring | 26.09 (4) |

| Aromatic rings connected by C-O-C link | 89.11 (3) |

Furthermore, computational methods are used to predict the vibrational spectra (FT-IR and FT-Raman) of the molecule. researchgate.net These theoretical spectra are then compared with experimental data, allowing for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. vjst.vnvjst.vn

For this compound, the HOMO and LUMO energies have been calculated at the B3LYP/6–311+G(d,p) level. iucr.orgresearchgate.net The HOMO is primarily located on the biphenyl (B1667301) rings, with some density on the oxygen atom of the benzyloxy group. iucr.org The LUMO is concentrated on the benzoic acid moiety. iucr.org This distribution suggests that the biphenyl region acts as the primary electron donor, while the benzoic acid part is the electron acceptor.

The calculated HOMO energy is -6.0814 eV, and the LUMO energy is -1.7466 eV, resulting in an energy gap (ΔE) of 4.3347 eV. iucr.orgresearchgate.net A smaller energy gap generally implies higher chemical reactivity and easier electronic excitation. nih.gov From these energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. iucr.orgresearchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.0814 |

| ELUMO | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

| Ionization Energy (I) | 6.0801 |

| Electron Affinity (A) | 1.7464 |

| Electronegativity (χ) | 3.91325 |

| Chemical Hardness (η) | 2.16685 |

| Chemical Softness (S) | 0.231 |

| Electrophilicity Index (ω) | 3.534 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. iucr.orgnih.gov The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. nih.gov

In the MEP surface of this compound, regions of negative potential (typically colored red and yellow) are concentrated around the electronegative oxygen atoms of the carboxylic acid group. iucr.orgiucr.org This area represents the most suitable site for an electrophilic attack and is crucial for forming hydrogen-bonding interactions. iucr.orgiucr.org Conversely, a region of high positive potential (colored bright blue) is found over the hydrogen atom of the carboxylic acid's hydroxyl group, indicating the site for nucleophilic attack. iucr.org This visual representation of charge distribution is vital for understanding biological recognition and intermolecular interactions. iucr.org

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. researchgate.netnih.gov This analysis helps in understanding the electrostatic potential and reactivity of different parts of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govlongdom.org By simulating the molecule in a realistic environment, such as a water box, MD can provide detailed information on its conformational flexibility and dynamic behavior. longdom.orgresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements and the energy barriers between them. This is particularly important for a flexible molecule with several rotatable bonds. The simulations track the trajectory of the molecule, revealing how it folds and changes shape, which is essential for understanding its interactions with biological targets like proteins. ui.ac.id Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, with surrounding solvent molecules or other solutes. longdom.org

In Silico Pharmacokinetic Parameter Prediction (e.g., ADME studies for molecular behavior)

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. sciensage.infoljmu.ac.uk These predictions help assess the "drug-likeness" of a molecule before committing to expensive and time-consuming experimental studies. researchgate.net

For this compound, computational models can predict several key pharmacokinetic parameters. These predictions are often based on the molecule's structure and physicochemical properties. For instance, Lipinski's "rule of five" can be used as a preliminary filter for oral bioavailability, assessing properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other important predicted parameters include aqueous solubility, human gastrointestinal absorption, and the ability to cross the blood-brain barrier. sciensage.info These in silico studies provide a comprehensive profile of the molecule's likely behavior in a biological system. nih.gov

| ADME Parameter | Significance |

|---|---|

| Lipinski's Rule of Five | Predicts drug-likeness and potential for oral bioavailability. |

| Aqueous Solubility | Affects absorption and formulation. |

| Gastrointestinal (GI) Absorption | Predicts the extent to which the compound is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can enter the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Benzyloxy) Benzoic Acid |

Computational Modeling for Solubility Parameters (e.g., COSMO-RS simulations)

The solubility of a compound is a critical parameter that influences its behavior in various chemical and biological systems. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting thermodynamic properties, including solubility, without the need for extensive experimental data. researchgate.netrsc.org This method uniquely combines quantum chemical calculations with statistical thermodynamics to predict chemical potential and other properties in liquid systems. zenodo.org

The COSMO-RS methodology begins with a quantum chemical calculation, typically using Density Functional Theory (DFT), where the molecule of interest is placed in a virtual conductor. This creates a screening charge distribution on the molecule's surface, which is then converted into a "sigma profile" (σ-profile). zenodo.org This profile is a histogram representing the polarity distribution of the molecular surface. The interactions between molecules in a liquid are then described as the interactions of these individual surface segments. By comparing the σ-profiles of a solute and a solvent, COSMO-RS can accurately predict properties like activity coefficients, vapor pressures, and, crucially, solubility. researchgate.netzenodo.org

For this compound, a COSMO-RS simulation would involve generating its σ-profile and then calculating its chemical potential in a variety of solvents. This allows for the prediction of its solubility across a range of solvent environments, from non-polar organic solvents to polar and aqueous media. The accuracy of COSMO-RS has been demonstrated for a wide array of organic molecules, including benzoic acid derivatives. zenodo.orgehu.eus While specific COSMO-RS data for this compound is not available in the public literature, the table below illustrates the type of solubility data that such a simulation would generate, using benzoic acid as a representative example. scribd.com

Table 1: Illustrative COSMO-RS Relative Solubility Prediction for a Model Compound (Benzoic Acid) This table is for illustrative purposes to show the type of data generated by COSMO-RS. The logarithm of the mole fraction solubility (log10(x)) is shown relative to the best solvent.

| Solvent | Predicted Relative log10(x) |

| Tetrahydrofuran (THF) | 0 |

| Dioxane | -0.5 |

| Ethyl Acetate | -1.8 |

| 2-Propanol | -2.1 |

| 1-Butanol | -2.4 |

| n-Butyl Acetate | -2.6 |

| 1-Pentanol | -3.0 |

| 1-Octanol | -3.5 |

| Water | -4.8 |

This interactive table demonstrates the relative solubility predictions that can be obtained from COSMO-RS simulations, which would be invaluable for formulation and process chemistry involving this compound.

Molecular Docking Studies for Ligand-Target Interactions (e.g., enzyme/receptor binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug discovery and molecular biology for understanding and predicting how a compound like this compound might interact with biological targets. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

The structural features of this compound—a carboxylic acid group, a flexible ether linkage, and two aromatic rings—suggest it could interact with a variety of biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, a key interaction in many enzyme active sites. The benzyl (B1604629) and phenyl rings can engage in hydrophobic and π-stacking interactions, while the ether oxygen can also accept a hydrogen bond.

Given its structure, which resembles scaffolds known to interact with nuclear receptors, a hypothetical molecular docking study could explore the binding of this compound to a target like a peroxisome proliferator-activated receptor (PPAR) or an estrogen receptor. nih.gov Such studies on related benzothiazole (B30560) derivatives containing ether fragments have shown that interactions within the receptor active site are crucial for biological activity. bohrium.com Similarly, docking studies on benzoic acid derivatives have been used to elucidate binding modes in various enzymes. nih.govnih.gov

A plausible docking simulation would place this compound into the ligand-binding domain of a receptor. The simulation would likely predict that the carboxylate group forms strong hydrogen bonds or salt bridges with charged residues like Arginine or Lysine, or polar residues like Serine or Tyrosine. The biphenyl-like core would likely be buried in a hydrophobic pocket, making van der Waals and π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Hypothetical Molecular Docking Interactions for this compound in a Receptor Active Site This table presents a plausible set of interactions based on the compound's functional groups and common interactions seen in protein-ligand complexes. This is an illustrative example.

| Functional Group of Ligand | Potential Interaction Type | Possible Interacting Amino Acid Residue(s) |

| Carboxylic Acid (-COOH) | Hydrogen Bond / Salt Bridge | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Phenyl Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

| Benzyloxy Phenyl Ring | Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Ether Linkage (-O-) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

This interactive table outlines the potential non-covalent interactions that could stabilize the binding of this compound within a biological target, providing a rationale for its potential biological activity and guiding further experimental validation.

Exploration of Research Applications and Functional Potentials of 3 4 Benzyloxyphenyl Benzoic Acid

Applications in Organic Synthesis as a Building Block and Intermediate

In the field of organic synthesis, the term "building block" refers to a versatile molecule that can be readily incorporated into the structure of larger, more complex compounds. cymitquimica.com 3-(4-Benzyloxyphenyl)benzoic acid exemplifies such a building block, offering multiple reactive sites that can be strategically manipulated by chemists.

Precursor for Complex Organic Molecules

The structural framework of this compound makes it an ideal starting point for the synthesis of elaborate organic molecules. researchgate.net The presence of the carboxylic acid group allows for a wide range of chemical transformations, including esterification and amidation, enabling it to be linked to other molecular fragments. The two phenyl rings provide a rigid scaffold, which is a desirable feature in the design of molecules with specific spatial orientations, such as those intended for pharmaceutical or biological applications. ontosight.ai

Research has shown that structurally similar benzoic acid derivatives are fundamental in creating complex molecules. For instance, derivatives like (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid serve as key components in the multi-step synthesis of advanced chemical entities. The synthesis often involves protecting functional groups, coupling different molecular parts, and then deprotecting to yield the final complex structure. Similarly, this compound can be envisioned as a precursor for various derivatives through reactions targeting its carboxylic acid function or by modifications to its aromatic rings.

| Reaction Type | Description | Potential Product Class |

| Esterification | Reaction of the carboxylic acid with an alcohol. | Esters |

| Amidation | Reaction of the carboxylic acid with an amine. | Amides |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the aryl halide (if modified) with a boronic acid. | Biaryl compounds |

| Friedel-Crafts Acylation | Acylation of the aromatic rings. | Aryl ketones |

Trifunctional Chemical Probe Synthesis

Trifunctional chemical probes are sophisticated tools used in chemical biology to study the interactions between molecules within a biological system. These probes typically contain three key components: a reactive group for covalent bonding to a target, a tag for detection or purification (like a fluorescent group or a biotin (B1667282) molecule), and a linker to connect the probe to a ligand of interest. sigmaaldrich.comsigmaaldrich.comcelluars.com

The structure of this compound provides a versatile scaffold that can be chemically modified to create such probes. While not a trifunctional probe itself, its three distinct components—the benzoic acid, the biphenyl (B1667301) core, and the benzyloxy group—can be functionalized to serve these roles. For example, the carboxylic acid can act as a synthetic handle to attach the probe to a pharmacophore. sigmaaldrich.comsigmaaldrich.comcelluars.com The benzyloxy group or the phenyl rings can be modified to include a photo-activatable group (like a diazirine) and a reporter tag (like an alkyne for click chemistry). researchgate.net Research on similar benzoic acid derivatives, such as 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, has demonstrated the successful application of this strategy, where the molecule incorporates a benzophenone (B1666685) (photo-activator), an alkyne (tag), and a carboxylic acid (linker). sigmaaldrich.comsigmaaldrich.com

Contributions to Materials Science and Specialty Chemicals

The molecular architecture of this compound is also highly relevant to the field of materials science, where the properties of a substance are intrinsically linked to its molecular structure.

Development of Polymers, Dyes, and Pigments

The development of new polymers often relies on monomers that can be linked together to form long chains. Benzoic acid derivatives can be used in the synthesis of polymers like polyesters and polyamides. For example, research has demonstrated the use of 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid attached to a polystyrene resin to create polymer-bound reagents for solid-phase synthesis. uri.edunih.govnih.gov The carboxylic acid group of this compound allows it to be incorporated into polymer backbones through condensation reactions. The rigid biphenyl-like core can impart thermal stability and specific mechanical properties to the resulting polymer.

In the realm of dyes and pigments, azo compounds, which contain a nitrogen-nitrogen double bond (-N=N-), are of significant importance. epa.gov The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While this compound is not an azo dye itself, it can serve as a precursor or a coupling component after appropriate chemical modification, such as the introduction of an amino group. The extended aromatic system of the molecule is conducive to the formation of chromophores, which are responsible for color. researchgate.net

Ligands in Coordination Chemistry and Metal Complex Formation

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an excellent ligand for a wide variety of metal ions. researchgate.netijpsr.com

The formation of metal complexes with benzoic acid derivatives has been extensively studied. uomustansiriyah.edu.iqnih.gov These complexes can exhibit interesting properties, such as catalytic activity, specific magnetic or optical properties, and defined structural geometries. researchgate.netuzh.ch The benzyloxy and phenyl groups of this compound can influence the coordination geometry and the physical properties of the resulting metal complexes through steric and electronic effects. researchgate.net

| Metal Ion | Potential Coordination Mode | Potential Application of Complex |

| Transition Metals (e.g., Cu, Zn, Ni) | Monodentate or bidentate coordination via carboxylate oxygens. | Catalysis, antimicrobial agents. researchgate.netijpsr.com |

| Lanthanide Metals (e.g., Eu, Tb) | Similar to transition metals, often with higher coordination numbers. | Luminescent materials, probes. |

| Main Group Metals (e.g., Sn) | Formation of organometallic complexes with various geometries. uzh.ch | Biocidal agents, polymer stabilizers. |

Investigation in Liquid Crystal Development

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that form liquid crystal phases (mesogens) are typically elongated and rigid, often described as calamitic (rod-shaped). The structure of this compound, with its extended, relatively linear arrangement of three phenyl rings (counting the benzyl (B1604629) group), fits this description.

Research has shown that phenyl benzoate (B1203000) derivatives are a prominent class of calamitic liquid crystals. tubitak.gov.trresearchgate.net For instance, the compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), which contains a similar 4-benzyloxyphenyl moiety, has been synthesized and characterized as a liquid crystal. tubitak.gov.trnih.gov The presence of the rigid core and terminal groups in these molecules facilitates the formation of ordered yet fluid phases upon heating. mdpi.com By modifying the structure of this compound, for example, by esterifying it with various phenols or alcohols, it is possible to design new materials that exhibit liquid crystalline behavior over specific temperature ranges.

Mechanistic Investigations of Biological Interactions of this compound Derivatives

The therapeutic potential of a compound is deeply rooted in its interactions with biological systems. For derivatives of this compound, understanding these interactions at a molecular level is crucial for optimizing their design and application. This section delves into the mechanistic studies that illuminate how these compounds engage with enzymes and receptors, function as biochemical tools, exert their antiproliferative and antimicrobial effects, modulate specific biological pathways, and exhibit anti-inflammatory properties at the cellular level.

Enzyme and Receptor Interaction Studies

The biological activity of this compound derivatives is often initiated by their binding to specific enzymes or receptors. Docking studies have been instrumental in visualizing these interactions. For instance, in the context of inhibiting the PLK1 polo box domain (PBD), a key regulator of cell division, the carboxylate group of the aminobenzoic acid C-cap in certain derivatives effectively mimics the binding of phosphothreonine. nih.gov This interaction is a critical determinant of the compound's binding affinity. nih.gov

Further structural modifications have revealed key insights into structure-activity relationships. The addition of a methyl group at the R4 position of the benzoic acid C-terminal capping group can lead to a significant increase in binding affinity to the PLK1 PBD. nih.gov Similarly, introducing a methoxy (B1213986) group at the R4 position or a methyl group at the R5 position also enhances binding. nih.gov Conversely, replacing the carboxylate at the R2 position with other isosteres, including a phosphate (B84403) group, has been shown to be less effective in binding to the PLK1 PBD. nih.gov

The electronic properties of substituents also play a crucial role. Introducing electron-withdrawing groups, such as a nitro (NO2) group, ortho to the carboxylate can improve binding affinity, likely by lowering the pKa of the carboxylate and enhancing its interaction with the target. nih.gov In contrast, a trifluoromethyl (CF3) group at the same position can decrease binding affinity. nih.gov These studies underscore the delicate balance of steric and electronic factors that govern the interaction of these derivatives with their biological targets.

Derivatives of the related 4-alkoxy-3,5-dimethoxy-phenethylamine (mescaline) have been shown to interact with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C receptors. nih.gov Extending the 4-alkoxy substituent in these compounds generally increases binding affinities at these receptors. nih.gov

Table 1: Impact of Substituents on PLK1 PBD Binding Affinity

| Compound Modification | Effect on Binding Affinity | Reference |

| Methyl group at R4 position | 5-fold increase | nih.gov |

| Methoxy group at R4 position | 2-fold increase | nih.gov |

| Methyl group at R5 position | 3-fold increase | nih.gov |

| NO2 group at R3 position (ortho to carboxylate) | 2-fold improvement | nih.gov |

| CF3 group at R3 position (ortho to carboxylate) | 3-fold decrease | nih.gov |

Role as Biochemical Probes

Beyond their direct therapeutic potential, derivatives of this compound can serve as valuable biochemical probes to study biological processes. Their ability to bind to specific targets with measurable affinity allows researchers to investigate the function and regulation of those targets. For example, by using derivatives with varying affinities for the PLK1 PBD, researchers can probe the cellular consequences of inhibiting this domain to different extents. nih.gov This can help to elucidate the specific roles of PLK1 in cell cycle progression and other cellular events. nih.gov

The study of how these compounds interact with their targets provides a deeper understanding of the molecular recognition events that govern biological systems. researchgate.net By systematically altering the structure of the benzoic acid derivatives and observing the effects on binding and activity, researchers can map the chemical features required for potent and selective inhibition. researchgate.netresearchgate.net This information is not only crucial for drug development but also contributes to our fundamental knowledge of protein-ligand interactions. researchgate.net

Exploration of Antiproliferative and Antimicrobial Mechanisms in In Vitro Models

Derivatives of this compound have demonstrated notable antiproliferative and antimicrobial activities in various in vitro models. The mechanisms underlying these effects are a subject of ongoing investigation.

In the realm of antiproliferative activity, some pyrazoline derivatives bearing a benzenesulphonamide moiety have shown good activity against cancer cell lines such as cervix carcinoma (Hep-2C) and human lung carcinoma (A549), with low toxicity against normal mammalian cells. researchgate.net Similarly, certain pyrazole (B372694) and pyrimidine (B1678525) derivatives have exhibited in vitro anticancer activity against HepG2 and MCF-7 cell lines. researchgate.net The antiproliferative effects of some gatifloxacin (B573) derivatives have also been noted, with some compounds causing a remarkable reduction in T-cell proliferation. nih.gov

Regarding antimicrobial mechanisms, pyrazole derivatives have been identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci, with some showing bactericidal action and effectiveness in inhibiting and eradicating biofilms. nih.gov The antimicrobial activity of some 1,3,5-substituted pyrazoline sulphonamides has been observed against Gram-positive bacteria and the yeast Candida albicans. researchgate.net Furthermore, novel thiazolidin-3-yl propan-1-one derivatives have shown excellent antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as good antifungal activities. researchgate.net Some amide derivatives have also displayed inhibitory potential against Staphylococcus aureus and Escherichia coli. tandfonline.com

Molecular docking studies have been employed to investigate the potential mechanisms of action. For instance, the docking of a pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivative against various protein data bank (PDB) IDs suggests its potential for antimicrobial activity through binding to different proteins. researchgate.net Similarly, docking studies of thiazolidin-3-yl propan-1-one derivatives against the Lanosterol 14α-demethylase (CYP51A1) enzyme have shown effective binding affinity, suggesting a possible mechanism for their antifungal activity. researchgate.net

Table 2: In Vitro Antiproliferative and Antimicrobial Activities of Benzoic Acid Derivatives

| Derivative Class | Activity | Cell Lines/Microorganisms | Key Findings | Reference |

| Pyrazoline sulphonamides | Antiproliferative | Hep-2C, A549 | Good activity with low toxicity to normal cells. | researchgate.net |

| Pyrazole and pyrimidine derivatives | Antiproliferative | HepG2, MCF-7 | Exhibited in vitro anticancer activity. | researchgate.net |

| Gatifloxacin derivatives | Antiproliferative | T-cells | Remarkable reduction in T-cell proliferation. | nih.gov |

| Pyrazole derivatives | Antimicrobial | Staphylococci, Enterococci | Potent bactericidal action and biofilm inhibition. | nih.gov |

| 1,3,5-substituted pyrazoline sulphonamides | Antimicrobial | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Significant inhibition observed. | researchgate.net |

| Thiazolidin-3-yl propan-1-one derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Excellent antibacterial and good antifungal activities. | researchgate.net |

Modulation of Biological Processes through Specific Molecular Targets (e.g., premature translation termination, HIV-1 RNase H inhibition)

The versatility of the this compound scaffold allows for the design of derivatives that can modulate specific biological processes by interacting with key molecular targets. Two notable examples are the induction of premature translation termination and the inhibition of HIV-1 RNase H.

While direct evidence for this compound derivatives in premature translation termination is not prominent in the provided context, the general principle of small molecules influencing such processes is well-established.

In the context of HIV-1, the ribonuclease H (RNase H) activity of the reverse transcriptase (RT) enzyme is a critical target for antiviral therapy. nih.govnih.gov N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone, an N-acylhydrazone derivative, has been shown to inhibit viral replication and target the reverse-transcription step by inhibiting the RT-associated RNase H function. nih.gov Docking calculations suggest that this compound binds within the RNase H domain at a site distinct from other known inhibitors. nih.gov Site-directed mutagenesis studies have further implicated interactions with conserved amino acids within this domain. nih.gov This highlights the potential for developing novel HIV-1 inhibitors based on this chemical scaffold that are active against drug-resistant viral strains. nih.gov

Anti-inflammatory Activity at the Cellular Level

Several derivatives of benzoic acid have demonstrated significant anti-inflammatory activity at the cellular level, primarily through the modulation of inflammatory pathways and the production of inflammatory mediators.

For instance, certain gatifloxacin derivatives have been identified as potent anti-inflammatory agents, exhibiting strong inhibitory effects on the oxidative burst activity of phagocytes (neutrophils and macrophages) and T-cell proliferation. nih.gov These findings suggest that structural modifications to the carboxylic group of gatifloxacin can lead to enhanced immunomodulatory properties. nih.gov

Similarly, new 1,3,5-substituted pyrazoline sulphonamides have shown high inhibition of nitric oxide (NO) production in vitro, a key mediator of inflammation. researchgate.net The most active of these compounds were further validated in in vivo models of inflammation. researchgate.net Phenylbenzohydrazides have also been shown to reduce leukocyte migration and inhibit the production of inflammatory cytokines. bohrium.com

Other benzoic acid derivatives have been found to suppress the production of tumor necrosis factor-α (TNF-α) in lipopolysaccharide-induced macrophage cells without causing cytotoxicity. tandfonline.com Furthermore, some benzimidazole (B57391) derivatives have displayed noteworthy anti-inflammatory potential, with effects comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in vitro. nih.gov These compounds exhibited significant binding affinity with various therapeutic targets associated with inflammation. nih.gov

Table 3: Cellular Anti-inflammatory Effects of Benzoic Acid Derivatives

| Derivative Class | Cellular Effect | Mechanism/Target | Reference |

| Gatifloxacin derivatives | Inhibition of oxidative burst in phagocytes, Inhibition of T-cell proliferation | Immunomodulation | nih.gov |

| 1,3,5-substituted pyrazoline sulphonamides | Inhibition of nitric oxide (NO) production | Anti-inflammatory pathway modulation | researchgate.net |

| Phenylbenzohydrazides | Reduction of leukocyte migration, Inhibition of cytokine production | Modulation of immune cell function | bohrium.com |

| Benzoic acid derivatives | Suppression of TNF-α production | Inhibition of pro-inflammatory cytokine release | tandfonline.com |

| Benzimidazole derivatives | Anti-inflammatory effects comparable to diclofenac | Binding to multiple inflammatory targets | nih.gov |

Structure Activity Relationship Sar and Derivative Synthesis of 3 4 Benzyloxyphenyl Benzoic Acid Analogs

Systematic Modification of the Benzyloxyphenyl Moiety and its Impact on Molecular Interactions

The benzyloxyphenyl moiety of 3-(4-Benzyloxyphenyl)benzoic acid serves as a crucial component for establishing key molecular interactions with biological targets. Systematic modifications to this part of the molecule can significantly alter its binding affinity and specificity. The benzyl (B1604629) group, in particular, can be subjected to various substitutions to probe the steric and electronic requirements of the binding pocket.

Research on related biphenyl (B1667301) compounds has shown that the nature and position of substituents on the phenyl ring of the benzyloxy group can dramatically influence activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire moiety, affecting interactions such as pi-pi stacking and hydrogen bonding.

Key findings from SAR studies on analogous compounds indicate that:

Hydrophilic substituents on the phenyl ring can be crucial for interacting with polar amino acid residues within a binding site.

The lipophilicity of the benzyloxy group can be fine-tuned by introducing different substituents, which in turn affects the molecule's ability to traverse biological membranes. researchgate.net

| Modification | Rationale | Potential Impact on Molecular Interactions |

| Introduction of small alkyl groups (e.g., methyl) | Probing for small hydrophobic pockets. | Enhanced van der Waals interactions. |

| Addition of halogen atoms (e.g., Cl, F) | Altering electronic properties and potential for halogen bonding. | Increased binding affinity through favorable electronic interactions. |

| Incorporation of polar groups (e.g., OH, NH2) | Introducing hydrogen bond donor/acceptor capabilities. | Formation of new hydrogen bonds with the target protein. |

Derivatization at the Benzoic Acid Functional Group for Enhanced Specificity

The carboxylic acid group of this compound is a primary site for interaction, often forming strong ionic bonds or hydrogen bonds with receptor sites. ajgreenchem.com Derivatization of this functional group can lead to analogs with improved specificity and modified pharmacokinetic profiles.

Common derivatization strategies include esterification and amidation. Converting the carboxylic acid to an ester can increase lipophilicity, which may enhance cell permeability. Amide derivatives, on the other hand, introduce an additional hydrogen bond donor, potentially leading to stronger and more specific binding interactions. Studies on similar benzoic acid derivatives have demonstrated that such modifications can significantly impact potency and duration of action. pharmacy180.com

| Derivative | Modification | Potential Effect on Specificity |

| Methyl Ester | Conversion of the carboxylic acid to a methyl ester. | Increased lipophilicity, potentially altering target engagement. |

| Amide | Replacement of the hydroxyl group of the carboxylic acid with an amino group. | Introduction of a hydrogen bond donor, potentially leading to new interactions with the target. |

| Bioisosteric Replacement | Substitution of the carboxylic acid with a bioisostere like a tetrazole. | Mimicking the acidic properties of the carboxylic acid while potentially improving metabolic stability. |

Incorporation of Heterocyclic Rings in Biphenyl Carboxylic Acid Scaffolds (e.g., Oxadiazole, Thiazolidine, Imidazole)

To explore novel chemical space and introduce new interaction points, heterocyclic rings can be incorporated into the biphenyl carboxylic acid scaffold. These rings can act as bioisosteric replacements for the phenyl rings or be appended as substituents, often leading to compounds with distinct biological profiles.

Oxadiazoles : These five-membered heterocyclic rings are known to be metabolically stable and can act as hydrogen bond acceptors. researchgate.netipbcams.ac.cn Incorporating a 1,3,4-oxadiazole (B1194373) ring can enhance the rigidity of the molecule and provide specific directional interactions.

Imidazoles : The imidazole (B134444) ring is a common feature in many biologically active compounds and can participate in a variety of interactions, including hydrogen bonding and metal coordination. nih.gov The discovery of biphenyl imidazole derivatives with potent antifungal activity highlights the potential of this heterocyclic system. nih.gov

| Heterocycle | Potential Role in the Scaffold | Examples of Improved Properties |

| Oxadiazole | Phenyl ring bioisostere, hydrogen bond acceptor. | Enhanced metabolic stability, improved potency. ipbcams.ac.cn |

| Thiazolidine | Introduction of a new pharmacophore, alteration of molecular geometry. | Diverse pharmacological activities, potential for new target interactions. nih.gov |

| Imidazole | Hydrogen bond donor/acceptor, potential for metal chelation. | Increased binding affinity, novel mechanisms of action. nih.gov |

Electronic and Steric Effects of Substituents on Molecular Behavior and Reactivity

The introduction of substituents at various positions on the this compound scaffold can have profound electronic and steric effects, which in turn dictate the molecule's behavior and reactivity.

Electronic Effects : The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can influence the acidity of the carboxylic acid group and the electron density distribution across the aromatic rings. nih.gov For instance, electron-withdrawing groups on the benzoic acid ring can increase its acidity, potentially leading to stronger ionic interactions. Conversely, electron-donating groups can increase the electron density of the aromatic system, which may enhance pi-pi stacking interactions. researchgate.net

Steric Effects : The size and shape of substituents play a critical role in determining how a molecule fits into its binding site. nih.gov Bulky substituents can create steric hindrance, preventing the molecule from adopting an optimal conformation for binding. However, in some cases, steric bulk can be advantageous, for example, by promoting a specific bioactive conformation or by shielding a labile part of the molecule from metabolic degradation. nih.gov

| Substituent Effect | Description | Impact on Molecular Behavior |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decrease electron density in the aromatic ring. | Increased acidity of the carboxylic acid, potential for altered binding modes. nih.gov |

| Electron-Donating (e.g., -OCH3, -NH2) | Increase electron density in the aromatic ring. | Decreased acidity of the carboxylic acid, enhanced pi-pi interactions. |

| Steric Hindrance | The spatial arrangement of atoms or groups that impedes chemical reactions. | Can prevent optimal binding but may also confer metabolic stability. nih.gov |

Design Principles for Optimized Molecular Behavior

Based on the SAR data gathered from analogs of this compound, several design principles can be formulated to guide the development of derivatives with optimized molecular behavior.

Scaffold Hopping and Bioisosterism : Replacing one or both of the phenyl rings with heterocyclic systems can lead to novel compounds with improved properties. Bioisosteric replacement of the carboxylic acid functional group can also be a valuable strategy to enhance pharmacokinetic parameters.

Fine-Tuning Lipophilicity : The balance between hydrophilicity and lipophilicity is crucial for optimal drug-like properties. This can be modulated by the careful selection of substituents on both the benzyloxy and benzoic acid-containing phenyl rings.

Conformational Rigidity : Introducing elements that restrict the conformational flexibility of the molecule, such as incorporating cyclic structures or double bonds, can "lock" the molecule into its bioactive conformation, leading to an increase in potency.

Exploitation of Specific Interactions : The design of new analogs should aim to form specific, high-affinity interactions with the target, such as hydrogen bonds, ionic bonds, and halogen bonds, based on a detailed understanding of the target's binding site.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop new chemical entities with superior therapeutic profiles.

Future Research Directions for 3 4 Benzyloxyphenyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3-(4-Benzyloxyphenyl)benzoic acid often involves multi-step procedures that may utilize harsh reagents and generate significant waste. nih.gov Future research will likely prioritize the development of more efficient and environmentally friendly synthetic methodologies. This includes exploring one-pot reactions, utilizing greener solvents, and developing catalytic systems that minimize waste and energy consumption. For instance, microwave-assisted organic synthesis could offer a pathway to accelerated reaction times and improved yields, aligning with the principles of green chemistry. mdpi.com The exploration of flow chemistry processes could also enable better control over reaction parameters, leading to higher purity and more consistent production.

A key area of investigation will be the application of modern coupling reactions. While Suzuki-Miyaura cross-coupling is a known method for synthesizing related biaryl compounds, lookchem.com further optimization for the specific synthesis of this compound is warranted. This could involve the development of novel palladium catalysts with higher turnover numbers and stability, or the exploration of alternative coupling partners that are more readily available or environmentally benign. Additionally, research into C-H activation strategies could provide a more direct and atom-economical route to the biphenyl (B1667301) core of the molecule, eliminating the need for pre-functionalized starting materials.

Expanding the Scope of Applications in Advanced Materials and Chemical Technologies

The unique molecular structure of this compound, featuring a biphenyl backbone with a flexible benzyloxy group and a reactive carboxylic acid moiety, makes it a promising candidate for applications in materials science. nih.govnih.gov Future research is expected to explore its potential as a building block for novel liquid crystals, polymers, and metal-organic frameworks (MOFs). The rigid biphenyl unit can impart desirable thermal and mechanical properties to polymers, while the benzyloxy group can influence solubility and processing characteristics. The carboxylic acid function provides a convenient handle for polymerization or for anchoring the molecule to surfaces and nanoparticles.

Derivatives of benzoic acid are known to be utilized in the development of new materials with specific properties. lookchem.com In the realm of liquid crystals, the elongated and somewhat rigid structure of this compound is a key feature. nih.govtubitak.gov.tr By modifying the terminal groups and the length of the flexible chain, researchers could tune the mesomorphic properties to create materials for advanced display technologies and optical sensors. Furthermore, the ability of the carboxylic acid to coordinate with metal ions opens up possibilities for the design of functional MOFs with applications in gas storage, separation, and catalysis.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

While the direct biological activity of this compound is not extensively documented, related structures have shown potential in medicinal chemistry. google.comontosight.ai Future research will likely focus on synthesizing a library of derivatives and screening them for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Understanding the structure-activity relationships (SAR) will be crucial for optimizing the therapeutic potential of this class of compounds.

A significant avenue of future research will be to investigate the molecular mechanisms by which derivatives of this compound exert their biological effects. This will involve identifying specific protein targets and elucidating the downstream signaling pathways that are modulated. Techniques such as molecular docking and in vitro binding assays will be instrumental in identifying potential protein interactions. researchgate.net For instance, the compound could be investigated as an inhibitor of enzymes involved in disease progression. Furthermore, studies on its metabolic fate and pharmacokinetic properties will be essential to assess its potential as a drug candidate.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work will be pivotal in accelerating the discovery and development of new applications for this compound and its derivatives. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, providing insights into its reactivity and potential interactions with other molecules. iucr.org These theoretical predictions can then guide the design of new synthetic targets with enhanced properties.

For example, computational screening can be used to predict the binding affinity of a library of virtual compounds to a specific biological target, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net Similarly, in materials science, computational simulations can help predict the bulk properties of polymers or the crystal packing of liquid crystals, facilitating the rational design of materials with desired characteristics. bohrium.com The integration of experimental techniques like X-ray crystallography and various forms of spectroscopy with these computational methods will provide a comprehensive understanding of the structure-property relationships of this versatile compound. nih.govresearchgate.netnih.govuzh.ch

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.